Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate
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Overview
Description
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, which imparts unique chemical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its versatile reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate.
Esterification: The next step involves the esterification of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced pyridine compounds, and biaryl compounds resulting from coupling reactions.
Scientific Research Applications
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate.
Fluazifop-butyl: An agrochemical that contains a trifluoromethyl group and is used as a herbicide.
Alpelisib: A pharmaceutical compound containing a trifluoromethyl-substituted pyridine moiety, used in cancer treatment.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its versatility in various applications, making it a valuable compound in research and industry.
Biological Activity
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate is an organic compound characterized by a pyridine ring with specific substitutions that enhance its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClF3NO2. The presence of a chloro group at the 6-position and a trifluoromethyl group at the 5-position contributes to its unique electronic properties, enhancing lipophilicity and facilitating membrane penetration.
The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, allowing it to effectively penetrate biological membranes and interact with cellular components. Research indicates that this compound can modulate enzyme activities and receptor interactions, influencing numerous biological pathways.
Biological Activity and Applications
This compound has been studied for its potential in developing bioactive compounds, particularly in pharmaceutical applications aimed at designing novel therapeutic agents. Notably, it has been evaluated for:
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and metabolic disorders .
- Receptor Modulation : Its ability to interact with various receptors suggests potential applications in drug development targeting these pathways.
Case Studies
Recent studies have highlighted the efficacy of this compound in modulating biological activity:
- Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that modifications to the structure could enhance bioavailability and therapeutic efficacy.
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | Chlorine and trifluoromethyl substitutions | Different position of chlorine |
6-Chloro-5-(trifluoromethyl)pyridin-3-amine | Amino group instead of ester | Lacks ester functionality |
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]aminoacetate | Amino group instead of acetate | Enhanced reactivity due to amino presence |
This comparison illustrates how the specific combination of functional groups in this compound confers distinct reactivity patterns and biological activities compared to similar compounds.
Properties
Molecular Formula |
C10H9ClF3NO2 |
---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-3-4-7(9(11)15-6)10(12,13)14/h3-4H,2,5H2,1H3 |
InChI Key |
SYJWRTUNJNXXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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